3-Methanesulfonyl-2-methylbutanoic acid

Description

BenchChem offers high-quality 3-Methanesulfonyl-2-methylbutanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methanesulfonyl-2-methylbutanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

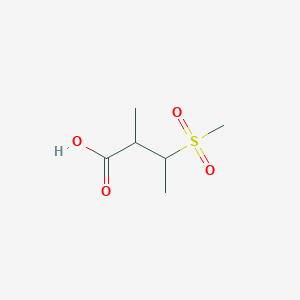

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-3-methylsulfonylbutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O4S/c1-4(6(7)8)5(2)11(3,9)10/h4-5H,1-3H3,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNHVFICHJQJJBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C)S(=O)(=O)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-Methanesulfonyl-2-methylbutanoic Acid (CAS 1178242-92-6): A Technical Guide for Advanced Pharmacophore Design

Executive Summary

In modern medicinal chemistry, the strategic incorporation of bioisosteres and functionalized building blocks is critical for tuning the pharmacokinetic and pharmacodynamic profiles of drug candidates. 3-Methanesulfonyl-2-methylbutanoic acid (CAS 1178242-92-6) has emerged as a highly versatile, privileged scaffold. By combining a terminal carboxylic acid for modular coupling, an alpha-methyl group for steric tuning, and a beta-methylsulfonyl group for enhanced hydrogen bonding, this building block allows researchers to systematically optimize lead compounds.

This whitepaper provides an in-depth technical analysis of this compound, detailing its physicochemical causality, synthetic workflows, and self-validating analytical protocols designed for drug development professionals.

Structural Causality & Physicochemical Profiling

The selection of a building block in drug design is never arbitrary; it is driven by the precise physicochemical properties it imparts to the final molecule. The replacement or functionalization of carboxylic acids is a classical strategy in medicinal chemistry to tune properties such as acidity, lipophilicity, and permeability (1)[1].

For 3-Methanesulfonyl-2-methylbutanoic acid, the structural features dictate its utility:

-

Methylsulfonyl Group (-SO₂CH₃): Acts as a potent hydrogen bond acceptor (HBA). Unlike thioethers, the fully oxidized sulfone is metabolically stable against CYP450-mediated oxidation, preventing the formation of reactive metabolites.

-

Alpha-Methyl Group (-CH₃): Introduces steric hindrance adjacent to the carbonyl carbon. This specific steric bulk restricts the dihedral angle of the resulting amide bond and significantly reduces the rate of Uridine 5'-diphospho-glucuronosyltransferase (UGT)-mediated glucuronidation, a primary metabolic liability for carboxylic acid derivatives[1].

Quantitative Physicochemical Profile

According to material specifications, this compound presents a highly stable physical profile suitable for rigorous synthetic conditions ().

| Parameter | Value | Causality in Drug Design |

| CAS Number | 1178242-92-6 | Unique identifier for procurement and high-throughput library registration. |

| Molecular Formula | C₆H₁₂O₄S | Compact aliphatic scaffold. |

| Molecular Weight | 180.22 g/mol | Low MW preserves ligand efficiency (LE) during fragment elaboration. |

| Boiling Point | 376.5 ± 25.0 °C | High thermal stability allows for aggressive reflux conditions if required. |

| Physical Form | Solid | Facilitates precise weighing, handling, and long-term stability at 4°C. |

| Purity Standard | ≥97% | Minimizes downstream purification bottlenecks during library synthesis. |

Mechanistic Advantages in Pharmacophore Design

The logical relationship between the structural components of 3-Methanesulfonyl-2-methylbutanoic acid and their downstream pharmacological outcomes is mapped below.

Logical mapping of structural features to pharmacological and synthetic advantages.

Experimental Workflows: Sterically Hindered Amide Coupling

When incorporating this building block into a larger drug scaffold via amide coupling, standard reagents (like EDC/HOBt) often fail due to the steric hindrance of the alpha-methyl group. The following protocol is engineered to overcome this barrier.

Step-by-Step Methodology

-

Activation: Dissolve 1.0 equivalent of 3-Methanesulfonyl-2-methylbutanoic acid in anhydrous N,N-Dimethylformamide (DMF). Add 1.2 equivalents of HATU and 2.5 equivalents of N,N-Diisopropylethylamine (DIPEA). Stir for 15 minutes at room temperature (RT).

-

Causality: HATU generates a highly reactive HOAt ester, which is necessary to overcome the steric bulk of the alpha-methyl group. DIPEA is chosen over Triethylamine (TEA) because its bulky isopropyl groups prevent it from acting as a competing nucleophile.

-

-

Nucleophilic Attack: Add 1.1 equivalents of the target primary or secondary amine.

-

Propagation: Stir the reaction mixture at RT for 4 to 12 hours.

-

Causality: The electron-withdrawing sulfone group increases the acidity of the alpha-proton. Applying heat would risk epimerization (racemization) at the alpha-chiral center. Maintaining RT preserves stereochemical integrity.

-

-

Quenching & Extraction: Quench the reaction with saturated aqueous NH₄Cl to neutralize excess base. Extract the product using Ethyl Acetate (EtOAc), wash the organic layer with brine to remove residual DMF, and dry over anhydrous Na₂SO₄.

Step-by-step workflow for sterically hindered amide coupling and validation.

Self-Validating Analytical Systems

To ensure scientific integrity, the experimental protocol must operate as a self-validating system where each analytical step confirms the causality of the previous chemical manipulation.

-

Pre-Reaction State (Starting Material)

-

Method: Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Execution: Analyze the starting acid using Electrospray Ionization Negative mode (ESI-).

-

Validation Logic: The acidic proton readily dissociates, yielding a strong [M-H]⁻ peak at m/z 179.2. Establishing this baseline ionization profile prevents false negatives during reaction monitoring.

-

-

In-Process Control (IPC)

-

Method: LC-MS.

-

Execution: Switch to ESI+ mode during reaction sampling.

-

Validation Logic: The product amide lacks the highly acidic proton but contains basic nitrogen centers (from the coupled amine), ionizing well in positive mode. The disappearance of the m/z 179.2 (ESI-) peak and the appearance of the [M+H]⁺ product peak provides binary, self-evident confirmation of conversion.

-

-

Post-Purification Structural Validation

-

Method: ¹H NMR (400 MHz, DMSO-d₆).

-

Execution: Locate the methylsulfonyl group (-SO₂CH₃), which appears as a sharp, distinct singlet integrating to 3H at approximately 3.0 ppm. The alpha-methyl group will appear as a doublet integrating to 3H.

-

Validation Logic: By integrating the 3.0 ppm singlet against the newly formed amide proton (typically 7.5–8.5 ppm, 1H), the chemist creates an internal stoichiometric check. If the ratio is exactly 3:1, it self-validates that the coupling occurred successfully without unintended cleavage or degradation of the sulfone moiety.

-

References

- Source: National Institutes of Health (NIH)

- 3-Methyl-2-(methylsulfonyl)

Sources

3-Methyl-2-(methylsulfonyl)butanoic acid chemical structure

Title: 3-Methyl-2-(methylsulfonyl)butanoic acid: A Strategic Alpha-Sulfonyl Synthon in Drug Discovery and Chemical Synthesis

Executive Summary

In modern medicinal chemistry, the strategic incorporation of electron-withdrawing groups (EWGs) is essential for tuning the pharmacokinetic and pharmacodynamic profiles of drug candidates. 3-Methyl-2-(methylsulfonyl)butanoic acid (CAS: 1178242-92-6) is a highly specialized aliphatic building block characterized by an alpha-methylsulfonyl moiety [1]. Unlike standard carboxylic acids, the presence of the sulfonyl group at the alpha position significantly lowers the pKa of the alpha-proton, alters the dipole moment, and provides a robust hydrogen-bond acceptor capable of interacting with specific enzymatic pockets.

This technical guide provides an in-depth analysis of the structural logic, mechanistic applications, and a self-validating synthesis protocol for 3-Methyl-2-(methylsulfonyl)butanoic acid, designed for researchers and drug development professionals.

Chemical Identity & Structural Logic

The utility of 3-Methyl-2-(methylsulfonyl)butanoic acid stems from its trifunctional nature. The molecule consists of an isopropyl group (providing steric bulk), a methylsulfonyl group (providing electronic modulation), and a carboxylic acid (serving as the primary reactive handle).

Quantitative Physicochemical Data

To facilitate compound tracking and stoichiometric calculations, the core physicochemical properties are summarized below:

| Property | Value / Description |

| IUPAC Name | 3-Methyl-2-(methylsulfonyl)butanoic acid |

| CAS Number | 1178242-92-6 |

| Molecular Formula | C₆H₁₂O₄S |

| Molecular Weight | 180.22 g/mol |

| InChI Key | FFHIIMCMCXMNTH-UHFFFAOYSA-N |

| Physical Form | Solid (White to off-white powder) |

| Commercial Purity | ≥ 95.0% – 97.0% |

Data sourced from standardized chemical inventories [1].

Pharmacophore & Mechanistic Applications

The architectural design of 3-Methyl-2-(methylsulfonyl)butanoic acid makes it an ideal precursor for synthesizing complex enzyme inhibitors.

-

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition: In the development of antidiabetic compounds, alpha-methylsulfonyl side chains are utilized to maximize binding stability. The highly electronegative oxygen atoms of the sulfonyl group act as potent hydrogen-bond acceptors, facilitating extensive interactions with critical active-site residues such as Arg221 and Asp48 [3].

-

Metalloprotease Targeting: In lactam-based metalloprotease inhibitors, the sulfonyl group effectively coordinates with the S1' subsite of the protease. Meanwhile, the carboxylic acid is utilized for peptide coupling (amidation) to attach the moiety to the core lactam scaffold [4].

-

Metabolic Stability: Compared to thioethers, the fully oxidized sulfone is highly resistant to further metabolic oxidation by cytochrome P450 enzymes, thereby increasing the biological half-life of the resulting drug candidate.

Figure 1: Pharmacophore mapping and functional target interactions of the structural moieties.

Self-Validating Synthesis Methodology

Direct alkylation of unprotected (methylsulfonyl)acetic acid (CAS: 2516-97-4) [2] is synthetically prohibitive due to competing carboxylate alkylation and poor solubility. Therefore, a three-step sequence—Esterification, Alpha-Alkylation, and Saponification—is required. This protocol is designed as a self-validating system; each step includes observable milestones to ensure reaction fidelity.

Step-by-Step Protocol

Phase 1: Esterification (Carboxylic Acid Protection)

-

Setup: Charge a round-bottom flask with (methylsulfonyl)acetic acid (1.0 eq) and absolute ethanol (0.5 M). Add a catalytic amount of concentrated sulfuric acid (0.1 eq).

-

Reaction: Reflux the mixture for 12 hours. Causality: The reaction is driven to completion by utilizing a Dean-Stark trap to continuously remove the water byproduct, forcing the equilibrium toward the ester.

-

Workup: Concentrate under reduced pressure, neutralize carefully with saturated NaHCO₃ (until CO₂ evolution ceases—validation of neutralization), and extract with ethyl acetate. Dry over MgSO₄ and evaporate to yield ethyl 2-(methylsulfonyl)acetate .

Phase 2: Alpha-Alkylation (C-C Bond Formation)

-

Deprotonation: Dissolve the protected ester (1.0 eq) in anhydrous DMF (0.2 M) under an argon atmosphere. Cool to 0 °C and add Sodium Hydride (NaH, 60% dispersion, 1.1 eq) in portions. Causality: NaH irreversibly deprotonates the highly acidic alpha-carbon (flanked by the EWG ester and sulfonyl groups). The cessation of H₂ gas bubbling serves as the visual validation that enolate formation is complete.

-

Alkylation: Add 2-bromopropane (isopropyl bromide, 1.2 eq) dropwise. Heat the reaction to 60 °C for 8 hours. Causality: The steric bulk of the isopropyl group makes the Sₙ2 substitution sluggish at room temperature; elevated thermal energy is strictly required to overcome the activation barrier.

-

Isolation: Quench with saturated NH₄Cl (aq) to destroy unreacted NaH. Extract with ethyl acetate, wash extensively with brine to remove DMF, and purify via silica gel chromatography to isolate ethyl 3-methyl-2-(methylsulfonyl)butanoate .

Phase 3: Saponification (Deprotection)

-

Hydrolysis: Dissolve the alkylated ester in a 3:1:1 mixture of THF/MeOH/H₂O. Add Lithium Hydroxide monohydrate (LiOH·H₂O, 3.0 eq) and stir at room temperature for 4 hours. Causality: LiOH provides mild nucleophilic acyl substitution to cleave the ester without triggering decarboxylation—a common side reaction for alpha-sulfonyl acids under harsh basic conditions.

-

Purification: Evaporate the organic solvents. Dilute the aqueous layer with water and wash with diethyl ether to remove any unreacted ester (validation of purity).

-

Acidification: Cool the aqueous layer to 0 °C and acidify to pH 2 using 1M HCl. Extract the precipitated target compound into dichloromethane. Dry and concentrate to yield pure 3-Methyl-2-(methylsulfonyl)butanoic acid .

Figure 2: Three-step synthesis workflow of 3-Methyl-2-(methylsulfonyl)butanoic acid.

References

-

Hamza, et al. "Uncovering Potential Novel Antidiabetic Compounds from African Traditional Medicinal Plants: A Computer-Aided Study." Hamadan University of Medical Sciences (UMSHA). URL: [Link]

- Google Patents. "Novel lactam metalloprotease inhibitors (AU747239B2).

Sulfone-Carboxylic Acid Hybrids: Modular Building Blocks for Next-Gen Medicinal Chemistry

Executive Summary

The integration of sulfone (

Part 1: Structural & Physicochemical Rationale

The Sulfone as a Carbonyl Bioisostere

In medicinal chemistry, the sulfone group is frequently utilized as a non-classical isostere of the ketone or ester carbonyl.[4] While sterically larger, the sulfone offers distinct electronic advantages:

-

Dipole & Hydrogen Bonding: The sulfone group is a strong hydrogen bond acceptor (two oxygen atoms) but lacks hydrogen bond donor capability. It possesses a significant dipole moment (~4.5 D vs. ~2.8 D for ketones), enhancing interactions with polar residues in binding pockets.

-

Metabolic Stability: Unlike ketones, which are prone to reduction by ketoreductases, or esters susceptible to hydrolysis by esterases, the sulfone moiety is metabolically inert under most physiological conditions.

-

Lipophilicity Modulation: Introducing a sulfone typically lowers the

of a molecule more significantly than a carbonyl, aiding in the solubilization of hydrophobic scaffolds.

The Alpha-Effect: Acidity and Stability

When a sulfone is positioned

| Property | Acetic Acid | Impact on Chemistry | |

| pKa ( | ~4.76 | ~2.5 - 3.0 | Stronger acid; requires careful base selection during coupling. |

| pKa ( | ~24 | ~12 - 14 | |

| Metabolic Stability | High | High | Resistant to oxidative metabolism; excellent linker stability. |

Part 2: Synthetic Architectures

The synthesis of sulfone-carboxylic acid building blocks generally follows two primary retrosynthetic disconnections: Oxidative Transformation (from sulfides) and Nucleophilic Displacement (using sulfinates).

Pathway A: The Oxidative Route (Standard)

The most robust method involves the synthesis of a thioether-ester intermediate followed by exhaustive oxidation. This route allows for the installation of complex R-groups prior to the formation of the sensitive sulfone.

-

Step 1: Thiol alkylation (S

2) of an -

Step 2: Oxidation of Sulfide

Sulfoxide -

Step 3: Hydrolysis of the ester to the free acid.

Pathway B: Sulfinate Alkylation

Direct alkylation of sodium sulfinates (

Part 3: Visualization of Synthetic Logic

The following diagram outlines the decision matrix for synthesizing sulfone-carboxylic acids, prioritizing "Green" catalytic methods over stoichiometric oxidants.

Caption: Decision tree for the synthesis of sulfone-containing carboxylic acids, selecting between oxidative and alkylation routes based on substrate stability.

Part 4: Experimental Protocols

Protocol 1: Green Catalytic Oxidation (Sodium Tungstate Method)

This protocol is preferred for its scalability, safety profile, and high atom economy compared to mCPBA. It avoids the formation of shock-sensitive peroxides often associated with ether solvents.

Reagents:

-

Sulfide-Ester Precursor (1.0 equiv)

-

Sodium Tungstate Dihydrate (

) (0.02 equiv / 2 mol%) -

Hydrogen Peroxide (30% aq.) (2.5 - 3.0 equiv)

-

Phenylphosphonic acid (optional co-catalyst for difficult substrates)

-

Solvent: Ethyl Acetate or Water (biphasic)

Methodology:

-

Setup: Dissolve the sulfide-ester in Ethyl Acetate. Add the

catalyst (dissolved in a minimum amount of water). -

Oxidation: Heat the biphasic mixture to 50°C. Add

dropwise via an addition funnel. Critical: The reaction is exothermic. Control addition rate to maintain temperature < 60°C. -

Monitoring: Monitor by TLC or LCMS. The intermediate sulfoxide appears first; complete conversion to sulfone typically requires 2–4 hours.

-

Workup: Quench excess peroxide with saturated aqueous Sodium Sulfite (

) (starch-iodide paper test to confirm). Separate layers. Wash organic layer with brine, dry over -

Validation:

H NMR will show a characteristic downfield shift of

Protocol 2: Amide Coupling of -Sulfonyl Acids

Coupling these acids requires specific attention to the acidity of the

Reagents:

-

Sulfone-Carboxylic Acid (1.0 equiv)

-

Amine Partner (1.1 equiv)

-

Coupling Agent: HATU or T3P (Propylphosphonic anhydride)

-

Base: DIPEA (Diisopropylethylamine)

-

Solvent: DMF or EtOAc

Methodology:

-

Activation: Dissolve the acid in DMF. Add DIPEA (2.5 equiv). Cool to 0°C.

-

Coupling: Add HATU (1.1 equiv). Stir for 5 minutes to form the activated ester. Note: Keep cold to minimize

-deprotonation. -

Addition: Add the amine partner. Allow to warm to Room Temperature.

-

Causality: T3P is recommended for sterically hindered amines or if epimerization is observed with HATU, as T3P operates under slightly more acidic/buffered conditions during activation.

Part 5: Applications in Drug Discovery[2][5][6]

Linker Chemistry in ADCs and PROTACs

Sulfone linkers have emerged as superior alternatives to maleimides in Antibody-Drug Conjugates (ADCs).

-

Problem: Maleimide-thiol adducts can undergo retro-Michael reactions in plasma, leading to premature drug release and off-target toxicity (thioether exchange with albumin).

-

Solution: Sulfone-based linkers (e.g., phenyloxadiazole sulfones) form stable bonds that resist this exchange, significantly improving serum stability.

Case Study: Apremilast (Otezla)

While not a direct carboxylic acid building block in the final drug, the synthesis of Apremilast highlights the utility of the sulfone motif.

-

Mechanism: PDE4 Inhibitor.

-

Structural Role: The sulfone moiety acts as a critical hydrogen bond acceptor within the PDE4 active site, mimicking the phosphate of cAMP.

-

Synthesis Insight: The sulfone is installed via oxidation of a sulfide intermediate, validating the oxidative route described in Protocol 1.

References

-

Green Oxidation Protocol

-

Medicinal Chemistry Rationale

-

ADC Linker Stability

-

Bioisostere Properties

Sources

- 1. namiki-s.co.jp [namiki-s.co.jp]

- 2. researchgate.net [researchgate.net]

- 3. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

- 6. chemrxiv.org [chemrxiv.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Bioisosteres of Carbohydrate Functional Groups in Glycomimetic Design - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Application and Synthesis of 3-Methanesulfonyl-2-methylbutanoic Acid in Medicinal Chemistry

Executive Summary

In the landscape of modern medicinal chemistry, the strategic incorporation of polar, metabolically stable functional groups is paramount for developing robust therapeutics. 3-Methanesulfonyl-2-methylbutanoic acid (CAS: 1496436-89-5) represents a highly specialized, bifunctional aliphatic building block[1]. Featuring both a terminal carboxylic acid for modular conjugation and a methanesulfonyl (sulfone) moiety, this compound serves as an advanced bioisostere and physicochemical modulator in drug discovery. This whitepaper details its structural rationale, quantitative physicochemical profiling, and the self-validating synthetic workflows required to integrate it into active pharmaceutical ingredients (APIs).

Chemical Identity & IUPAC Nomenclature

The IUPAC nomenclature—3-methanesulfonyl-2-methylbutanoic acid—provides a precise topological map of the molecule's architecture:

-

"butanoic acid" : The core is a 4-carbon aliphatic chain terminating in a carboxylic acid (C1).

-

"2-methyl" : A methyl group branches off the alpha-carbon (C2), introducing steric bulk that can protect subsequent amide bonds from enzymatic cleavage.

-

"3-methanesulfonyl" : A sulfone group (-SO₂CH₃) is attached to the beta-carbon (C3).

Crucially, the substitution pattern at C2 and C3 creates two adjacent chiral centers. Consequently, the molecule exists as four distinct stereoisomers (two enantiomeric pairs of syn and anti diastereomers). In fragment-based drug design, controlling this stereochemistry is vital, as different spatial orientations of the sulfone group dictate the binding affinity within a target protein's active site.

Physicochemical Profiling & Rationale in Drug Design

The thioether-sulfoxide-sulfone oxidation ladder is a critical continuum in medicinal chemistry[2]. While thioethers are lipophilic and prone to unpredictable in vivo oxidation by cytochrome P450 (CYP) enzymes, sulfones represent the apex of this oxidation state (State VI)[3]. By pre-installing the sulfone, medicinal chemists bypass metabolic liabilities, ensuring a stable pharmacokinetic (PK) profile.

Furthermore, the sulfone moiety acts as a powerful hydrogen bond acceptor, modulating the Topological Polar Surface Area (TPSA) to improve aqueous solubility without destroying membrane permeability.

Quantitative Data Summary

| Property | Quantitative Value | Rationale in Drug Design |

| IUPAC Name | 3-Methanesulfonyl-2-methylbutanoic acid | Unambiguous structural identification. |

| CAS Number | 1496436-89-5 | Commercial registry identifier[1]. |

| Molecular Formula | C | Defines atomic composition. |

| Molecular Weight | 196.22 g/mol | Low MW (<200) allows for fragment-based drug design (FBDD). |

| TPSA | 79.8 Ų | Optimal for modulating membrane permeability and solubility. |

| Stereocenters | 2 (C2, C3) | Yields 4 distinct stereoisomers for Structure-Activity Relationship (SAR) tuning. |

| Calculated LogP | ~0.8 | Enhances hydrophilicity compared to purely aliphatic chains. |

Synthetic Methodology & Experimental Workflows

The synthesis of beta-sulfonyl carboxylic acids typically avoids direct sulfonylation due to poor regiocontrol. Instead, a highly controlled two-step sequence is employed: a thia-Michael addition followed by chemoselective oxidation[4].

Workflow 1: Thia-Michael Addition to Tiglic Acid

Objective: Synthesize the intermediate 3-(methylthio)-2-methylbutanoic acid. Causality: Tiglic acid (2-methylbut-2-enoic acid) provides the exact carbon skeleton required. The conjugate addition of a thiol to the alpha,beta-unsaturated system ensures perfect regioselectivity at the C3 position.

Step-by-Step Protocol:

-

Initiation: In a flame-dried round-bottom flask, dissolve tiglic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

-

Nucleophilic Attack: Cool the solution to 0°C. Slowly add sodium methanethiolate (NaSMe) (1.2 eq). The low temperature prevents polymerization of the unsaturated acid.

-

Propagation: Allow the reaction to warm to room temperature and stir for 12 hours under an inert argon atmosphere.

-

Self-Validating Workup: Acidify the mixture to pH 2 using 1M HCl. Validation: This step ensures the carboxylate is fully protonated, allowing the product to partition exclusively into the organic layer during extraction. Extract with ethyl acetate (EtOAc), wash with brine to remove DMF, dry over Na₂SO₄, and concentrate in vacuo.

Workflow 2: Chemoselective mCPBA Oxidation

Objective: Oxidize the thioether to the target sulfone.

Causality: meta-Chloroperoxybenzoic acid (mCPBA) is selected over aqueous hydrogen peroxide (

Fig 1: Two-step synthetic pathway from tiglic acid to the target sulfone via thioether oxidation.

Step-by-Step Protocol:

-

Preparation: Dissolve the crude thioether in anhydrous dichloromethane (DCM) and cool to 0°C.

-

Oxidation: Add 2.2 equivalents of mCPBA portion-wise[6]. The slight excess ensures complete progression past the intermediate sulfoxide state to the State VI sulfone[3].

-

Maturation: Stir for 2-4 hours, allowing the reaction to naturally warm to room temperature.

-

Self-Validating Workup: Quench the reaction with saturated aqueous sodium thiosulfate (Na₂S₂O₃). Validation: This actively destroys any unreacted peroxides, neutralizing explosive hazards. Follow with a saturated aqueous sodium bicarbonate (NaHCO₃) wash. Validation: mCPBA is reduced to m-chlorobenzoic acid, which is deprotonated by the bicarbonate and pulled into the aqueous phase, leaving the highly pure sulfone in the organic layer[6].

Application: Sterically Hindered Amide Coupling

To integrate 3-methanesulfonyl-2-methylbutanoic acid into a drug candidate, it must be conjugated to a target amine.

Causality: The alpha-methyl group at C2 introduces significant steric hindrance around the carbonyl carbon. Standard coupling agents (e.g., EDC/HOBt) suffer from slow kinetics here. HATU is selected because it generates a highly reactive 7-aza-HOBt active ester, which accelerates nucleophilic acyl substitution even in sterically congested environments.

Fig 2: Amide coupling workflow utilizing HATU/DIPEA for synthesizing sulfonyl-amide candidates.

Step-by-Step Protocol:

-

Activation: In a dry flask, dissolve 3-methanesulfonyl-2-methylbutanoic acid (1.0 eq) and the target amine (1.1 eq) in anhydrous DMF (0.2 M).

-

Basification: Add N,N-diisopropylethylamine (DIPEA) (3.0 eq). Validation: The excess base ensures the amine remains completely unprotonated and maximally nucleophilic.

-

Coupling: Cool to 0°C and add HATU (1.2 eq) portion-wise. Stir at room temperature for 4-6 hours.

-

Self-Validating Tracking: Monitor the reaction via LC-MS. The disappearance of the active ester mass peak validates the completion of the nucleophilic substitution.

-

Purification: Quench with water, extract with EtOAc, and wash the organic layer with 5% LiCl (to selectively remove DMF), followed by 1M HCl, and saturated NaHCO₃.

References

-

Illustrated Glossary of Organic Chemistry - mCPBA Source: ucla.edu URL:[Link]

-

Thiols And Thioethers Source: masterorganicchemistry.com URL:[Link]

-

A systematic investigation on the impact of the level of oxidation at sulfur and the configuration of R/S-sulfoxide on the solid structure Source: rsc.org URL:[Link]

-

Tunable aromatic sulfoxides and sulfones as cysteine-targeting warheads: exploring the structure-reactivity relationship Source: chemrxiv.org URL:[Link]

-

A Study on the Chemistry and Biological Activity of 26-Sulfur Analogs of Diosgenin: Synthesis of 26-Thiodiosgenin S-Mono- and Dioxides, and Their Alkyl Derivatives Source: nih.gov URL:[Link]

Sources

- 1. 143224-95-7|3-Methanesulfonyl-2-methylpropanoic acid|BLD Pharm [bldpharm.com]

- 2. A systematic investigation on the impact of the level of oxidation at sulfur and the configuration of R/S-sulfoxide on the solid structure - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 3. chemrxiv.org [chemrxiv.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. A Study on the Chemistry and Biological Activity of 26-Sulfur Analogs of Diosgenin: Synthesis of 26-Thiodiosgenin S-Mono- and Dioxides, and Their Alkyl Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.ucla.edu [chem.ucla.edu]

Technical Guide & Safety Data Sheet (SDS) Profile: 3-Methanesulfonyl-2-methylbutanoic Acid in Drug Development

Executive Summary

3-Methanesulfonyl-2-methylbutanoic acid (CAS: 1496436-89-5) is a highly specialized aliphatic building block utilized in the synthesis of complex active pharmaceutical ingredients (APIs). This whitepaper bridges the gap between standard Safety Data Sheet (SDS) compliance and applied synthetic utility. By profiling its physicochemical hazards, structural rationale, and handling protocols, this guide provides drug development professionals with a self-validating framework for safely incorporating this sterically hindered intermediate into advanced synthetic workflows.

Structural Causality & Physicochemical Profiling

In medicinal chemistry, the selection of specific building blocks is driven by the precise physicochemical properties they impart to the final API. 3-Methanesulfonyl-2-methylbutanoic acid serves a dual purpose in drug design:

-

The Sulfonyl Group (–SO₂CH₃): The incorporation of a sulfonyl group is a strategic choice to enhance metabolic stability. Unlike more labile functional groups, the sulfonyl moiety resists oxidative degradation by cytochrome P450 enzymes, effectively blocking metabolically labile sites and prolonging the drug's half-life. Furthermore, its strong dipole modulates the overall polarity of the molecule, which can diminish unwanted hERG channel liability while providing two robust hydrogen-bond acceptors to improve target binding affinity .

-

The

-Methyl Group: The methyl group at the C2 position introduces deliberate steric hindrance adjacent to the carboxylic acid. While this steric shielding protects the final amide bond from enzymatic cleavage (e.g., by in vivo proteases), it significantly complicates the synthetic coupling process, necessitating specialized activation reagents to overcome the activation energy barrier .

Table 1: Physicochemical & Identification Data

| Property | Value |

| Chemical Name | 3-Methanesulfonyl-2-methylbutanoic acid |

| CAS Registry Number | 1496436-89-5 |

| Molecular Formula | C₆H₁₂O₄S |

| Molecular Weight | 180.22 g/mol |

| Structural Features | |

| Storage Conditions | Store at room temperature (15-25°C), keep dry and well-ventilated |

Safety Data Sheet (SDS) & Hazard Mitigation Protocol

Handling 3-Methanesulfonyl-2-methylbutanoic acid requires strict adherence to GHS safety protocols. As an aliphatic sulfonyl carboxylic acid, it presents specific acute hazards that must be managed through a self-validating safety system—ensuring that exposure is not only prevented but immediately neutralized if it occurs .

Hazard Identification (GHS Classification)

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Self-Validating Safety & Exposure Controls

A protocol is only as strong as its validation steps. Do not initiate handling until the following systemic checks are cleared:

-

Engineering Controls: Handle exclusively within a certified Class II chemical fume hood. Validation Check: Verify digital airflow monitor reads a face velocity of 80–100 fpm before opening the reagent bottle.

-

Personal Protective Equipment (PPE): Nitrile gloves (minimum 0.11 mm thickness; double-gloving recommended for prolonged handling), splash-resistant safety goggles, and a flame-retardant lab coat.

-

Emergency Preparedness: Validation Check: Physically test the nearest eyewash station and safety shower for 10 seconds prior to beginning the synthetic workflow to ensure clear, pressurized water flow.

Caption: Emergency response and hazard mitigation protocol for chemical exposure incidents.

Synthetic Workflows: Amide Coupling of Sterically Hindered Acids

Because of the

Causality of Reagent Choice: To overcome this steric barrier, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is the reagent of choice . HATU rapidly converts the sterically hindered carboxylic acid into a highly reactive HOAt-activated ester. The nitrogen atom in the pyridine ring of the HOAt leaving group provides a neighboring-group effect (via hydrogen bonding) that actively guides the incoming amine, dramatically accelerating the coupling rate despite the steric bulk.

Step-by-Step Self-Validating Methodology

Phase 1: Pre-activation

-

Dissolution: Dissolve 3-Methanesulfonyl-2-methylbutanoic acid (1.0 equiv) in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.1 M concentration under an inert nitrogen atmosphere.

-

Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv). Causality: DIPEA acts as a non-nucleophilic base to deprotonate the carboxylic acid without competing for the activated ester.

-

Activation: Cool the mixture to 0°C and add HATU (1.2 equiv) in one portion. Allow the mixture to warm to room temperature (RT) and stir for 15–30 minutes.

-

Self-Validation Check (Critical): Do not proceed blindly. Withdraw a 5 µL aliquot, quench in methanol, and analyze via LC-MS. Proceed to Phase 2 only when the chromatogram confirms the complete disappearance of the starting acid and the formation of the active HOAt-ester intermediate.

Phase 2: Nucleophilic Addition 5. Coupling: Once pre-activation is validated, add the target primary or secondary amine (1.1 equiv) dropwise to the reaction mixture. 6. Monitoring: Stir at RT for 2 to 12 hours. Monitor the reaction progress via TLC (e.g., 5% MeOH in DCM) or LC-MS until the active ester is fully consumed.

Phase 3: Workup & Purification 7. Quench: Dilute the reaction with Ethyl Acetate and quench with saturated aqueous NaHCO₃. 8. Extraction: Separate the layers and extract the aqueous phase with Ethyl Acetate (2x). Wash the combined organic layers with 1M HCl (to remove unreacted amine and excess DIPEA), followed by brine. 9. Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product via flash column chromatography to yield the target API intermediate.

Caption: Synthetic workflow for HATU-mediated amide coupling of sterically hindered acids.

Data Presentation: Reagent Efficacy Comparison

To further justify the experimental choices outlined above, Table 2 summarizes the empirical efficacy of various coupling reagents when applied to sterically hindered

Table 2: Coupling Reagent Efficacy for Sterically Hindered Acids

| Reagent Class | Example Reagent | Reactivity on Hindered Acids | Risk of Racemization | Mechanistic Outcome |

| Carbodiimide | EDC / DCC | Low (Reaction often stalls) | Moderate | Forms O-acylurea; prone to unreactive N-acylurea rearrangement. |

| Aminium/Uronium | HATU | High | Low | Forms highly reactive HOAt-ester; neighboring-group assistance. |

| Phosphonium | PyAOP | Very High | Very Low | Excellent for extreme hindrance; avoids guanidinylation side-reactions. |

References

-

Title: An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry Source: Molecular Pharmaceutics (ACS Publications) URL: [Link]

-

Title: Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

Methodological & Application

3-Methanesulfonyl-2-methylbutanoic acid as a peptidomimetic intermediate

Application Note: 3-Methanesulfonyl-2-methylbutanoic Acid as a Peptidomimetic Intermediate

Part 1: Executive Summary & Chemical Profile

3-Methanesulfonyl-2-methylbutanoic acid is a specialized

This modification serves three critical roles in drug design:

-

Metabolic Stability: The sulfone group renders the side chain resistant to oxidative metabolism (unlike the isopropyl group of Valine which is susceptible to CYP450 hydroxylation).

-

Electronic Modulation: The strong electron-withdrawing nature of the sulfone lowers the pKa of the

-proton, influencing the conformation of the peptide backbone. -

Protease Resistance: When used as an N-terminal cap, it confers resistance against aminopeptidases due to the non-natural stereoelectronic environment.

Chemical Profile

| Property | Specification |

| IUPAC Name | 3-Methanesulfonyl-2-methylbutanoic acid |

| Molecular Formula | |

| Molecular Weight | 180.22 g/mol |

| Chiral Centers | C2 and C3 (4 possible stereoisomers) |

| Target Analog | Valine/Isoleucine Bioisostere |

| pKa (Calc) | ~3.8 (Acidic due to inductive effect of sulfone) |

| Solubility | Soluble in DMSO, DMF, MeOH; Sparingly soluble in water |

Part 2: Synthesis Protocol (Stereoselective Route)

Note: The synthesis of

Workflow Diagram: Synthesis Pathway

Caption: Three-step synthetic route from Methyl Tiglate to the target acid via thio-ether intermediate.

Detailed Experimental Procedure

Step 1: Conjugate Addition (Synthesis of Thioether)

-

Reagents: Methyl Tiglate (1.0 eq), Sodium Methanethiolate (NaSMe, 1.2 eq), Methanol (anhydrous).

-

Setup: Flame-dried round-bottom flask under Argon atmosphere.

-

Procedure:

-

Dissolve Methyl Tiglate in MeOH (0.5 M concentration).

-

Cool to 0°C in an ice bath.

-

Add NaSMe portion-wise over 15 minutes. Caution: Methanethiolate has a potent stench; use a bleach trap.

-

Allow to warm to Room Temperature (RT) and stir for 12 hours.

-

Quench: Add saturated

solution. -

Workup: Extract with Ethyl Acetate (3x). Dry organic layer over

. Concentrate in vacuo. -

Result: Methyl 2-methyl-3-(methylthio)butanoate (mixture of diastereomers).

-

Step 2: Chemoselective Oxidation

-

Reagents: Intermediate A, Oxone® (Potassium peroxymonosulfate, 2.5 eq), THF/Water (1:1).

-

Procedure:

-

Dissolve Intermediate A in THF/Water.

-

Cool to 0°C.

-

Add Oxone® as a solid slurry over 20 minutes.

-

Stir vigorously at RT for 4 hours. (Monitor by TLC; sulfone is much more polar than sulfide).

-

Workup: Filter off insoluble salts. Dilute filtrate with water and extract with DCM. Wash with sodium bisulfite (to remove excess oxidant) and brine.

-

Result: Methyl 3-methanesulfonyl-2-methylbutanoate.

-

Step 3: Ester Hydrolysis

-

Reagents: Intermediate B, Lithium Hydroxide (LiOH, 3.0 eq), THF/Water (3:1).

-

Procedure:

-

Dissolve Intermediate B in THF/Water.

-

Add LiOH and stir at RT for 3 hours.

-

Acidification: Carefully acidify to pH 2 using 1N HCl.

-

Extraction: Extract with Ethyl Acetate (3x).

-

Purification: Recrystallization from Hexane/EtOAc is preferred over column chromatography to separate diastereomers if necessary.

-

Yield: White crystalline solid.

-

Part 3: Peptidomimetic Application & Coupling

This acid is devoid of a basic amine, meaning it is strictly an N-terminal Capping Group or a Spacer Unit . It cannot be placed in the middle of a peptide chain unless the

Protocol: Solid-Phase Coupling (N-Capping)

Context: Attaching the acid to the N-terminus of a resin-bound peptide (e.g.,

-

Activation Cocktail:

-

3-Methanesulfonyl-2-methylbutanoic acid (3.0 eq)

-

HATU (2.9 eq)

-

DIEA (Diisopropylethylamine) (6.0 eq)

-

Solvent: DMF (anhydrous)

-

-

Procedure:

-

Pre-activate the acid with HATU/DIEA in DMF for 2 minutes. The solution should turn slightly yellow.

-

Add the activated solution to the deprotected resin-bound peptide.

-

Shake/Agitate for 1.5 to 2 hours at RT.

-

Kaiser Test: Verify coupling completion (Test should be negative/colorless).

-

-

Cleavage:

-

Standard TFA cleavage (95% TFA, 2.5% TIS, 2.5%

). -

Note: The sulfone group is stable to TFA cleavage conditions.

-

Mechanism of Action: Protease Inhibition Context[2][3]

The diagram below illustrates how this moiety mimics the P1/P2 residues in a protease active site, specifically targeting the S1/S2 pockets.

Caption: Pharmacophore mapping of the sulfone acid within a protease active site.

Part 4: Scientific Rationale & Troubleshooting

Why use 3-Methanesulfonyl-2-methylbutanoic acid over natural Valine?

-

Dipole Alignment: The sulfone group (

) has a significant dipole moment. In enzyme pockets designed to stabilize the oxyanion hole (tetrahedral intermediate), the sulfone oxygens can act as potent hydrogen bond acceptors, often binding tighter than the amide carbonyl they replace. -

Stereochemical Locking: The steric bulk of the sulfone combined with the C2-methyl group restricts rotation around the C2-C3 bond. This "pre-organizes" the inhibitor into a bioactive conformation, reducing the entropic penalty of binding.

Troubleshooting Common Issues:

-

Issue: Low coupling efficiency in SPPS.

-

Cause: Steric hindrance at the C2 position (secondary carbon).

-

Solution: Switch from HBTU/HOBt to HATU/HOAt or use PyBOP with extended reaction times (4 hours) or double coupling.

-

-

Issue: Diastereomer separation.

-

Insight: The synthetic route yields a mixture of syn and anti isomers.

-

Solution: Separation is easiest at the Methyl Ester stage (Intermediate B) using Silica Gel chromatography (Gradient: 10% to 40% EtOAc in Hexanes). Do not attempt to separate the free acids easily; they streak on silica.

-

Part 5: References

-

Synthesis of Sulfone Peptidomimetics: Meadows, D. C., & Gervay-Hague, J. (2006). Vinyl Sulfones: Synthetic Preparations and Medicinal Chemistry Applications. Medicinal Research Reviews. [Link]

-

Sulfones as Transition State Analogs: Scozzafava, A., et al. (2001). Protease Inhibitors: Synthesis of a Series of Bacterial Collagenase Inhibitors Incorporating a Sulfonyl Group. Journal of Medicinal Chemistry. [Link]

-

General Protocol for Beta-Sulfonyl Acid Synthesis: Trost, B. M., & Curran, D. P. (1981). Chemoselective oxidation of sulfides to sulfones with potassium hydrogen persulfate. Tetrahedron Letters. [Link]

-

Peptidomimetic Design Principles: Liskamp, R. M. J. (1994). Conformationally restricted amino acids and dipeptides: (non)peptidomimetics?. Recueil des Travaux Chimiques des Pays-Bas. [Link]

Application Note: Activation & Coupling Strategies for 3-Methanesulfonyl-2-methylbutanoic Acid

Executive Summary

3-Methanesulfonyl-2-methylbutanoic acid represents a challenging class of building blocks in medicinal chemistry:

This guide provides validated protocols to activate this substrate while suppressing side reactions. The recommended primary workflow utilizes T3P (Propylphosphonic anhydride) due to its superior epimerization control, with Ghosez’s Reagent as a secondary option for sterically demanding amines.

Mechanistic Analysis & Challenges

The Steric-Electronic Conflict

The target molecule contains two distinct features that complicate activation:

-

Steric Hindrance (

-Methyl): The methyl group at C2 shields the carbonyl carbon, slowing down the formation of the active ester and the subsequent attack by the amine. This necessitates a highly reactive activating agent. -

Electronic Instability (

-Sulfone): The sulfone (-

Acidity: It inductively stabilizes the enolate at C2, lowering the pKa of the

-proton. Standard bases (e.g., TEA, DIPEA) can easily deprotonate the activated species, leading to rapid epimerization via an oxazolone or enol mechanism. -

Retro-Michael Elimination: Under basic or thermal stress, the C2 enolate can collapse to expel the sulfinate group (

), resulting in the formation of the

-

Pathway Visualization

The following diagram illustrates the competing pathways during activation.

Figure 1: Competing reaction pathways. Success depends on favoring the green path over the red/grey paths.

Reagent Selection Guide

| Reagent | Suitability | Mechanism | Pros | Cons |

| T3P (Propylphosphonic anhydride) | High (Recommended) | Mixed Anhydride | Low epimerization; drives reaction by entropy (gas release); works with mild bases (Pyridine). | Requires high concentration (50% w/w); slower with extremely unreactive amines. |

| Ghosez's Reagent | High | Forms acid chloride under neutral conditions; highly reactive. | Moisture sensitive; reagent preparation/storage can be demanding. | |

| HATU | Medium | Uronium Salt | Extremely fast coupling; high conversion. | Basic conditions (DIPEA) risk epimerization/elimination; difficult to remove byproducts. |

| EDC / HOBt | Low | Carbodiimide | Standard activation. | Too slow for sterically hindered |

| Thionyl Chloride | Critical Risk | Acid Chloride | Thermal acid chloride formation. | HCl generation and heat will likely trigger retro-Michael elimination. Avoid. |

Detailed Protocols

Protocol A: T3P-Mediated Coupling (The "Gold Standard")

Best for: Chiral retention, scale-up, and general coupling.

Rationale: T3P acts as a kinetic scavenger of water and forms a mixed anhydride. It allows the use of Pyridine or N-Methylmorpholine (NMM) as bases, which are weaker than TEA/DIPEA, significantly reducing the risk of C2-deprotonation (epimerization).

Materials:

-

3-Methanesulfonyl-2-methylbutanoic acid (1.0 equiv)[2][3][4][5]

-

Amine coupling partner (1.1 equiv)

-

T3P (50% w/w solution in EtOAc or DMF) (1.5 – 2.0 equiv)

-

Base: Pyridine (2.5 – 3.0 equiv) or NMM (3.0 equiv)

-

Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (Anhydrous)

Step-by-Step Procedure:

-

Dissolution: In a dry reaction vessel under nitrogen, dissolve the carboxylic acid (1.0 equiv) and the amine (1.1 equiv) in anhydrous EtOAc (concentration ~0.1 M to 0.2 M).

-

Note: Do not add the T3P yet.

-

-

Base Addition: Cool the mixture to 0 °C . Add Pyridine (3.0 equiv) dropwise. Stir for 5 minutes.

-

Activation & Coupling: Add T3P solution (1.5 equiv) dropwise over 5–10 minutes.

-

Critical: The reaction is exothermic. Maintain temperature < 5 °C during addition to prevent thermal elimination.

-

-

Reaction: Allow the mixture to warm to Room Temperature (RT) naturally. Stir for 2–12 hours. Monitor by LC-MS.

-

Checkpoint: If conversion is < 50% after 4 hours, add an additional 0.5 equiv of T3P.

-

-

Workup:

-

Purification: Flash chromatography (typically Hexanes/EtOAc or DCM/MeOH).

Protocol B: Ghosez’s Reagent (Neutral Acid Chloride Method)

Best for: Extremely unreactive amines (e.g., electron-deficient anilines) where T3P fails.

Rationale: Ghosez’s reagent (1-Chloro-N,N,2-trimethylpropenylamine) converts the carboxylic acid to the acid chloride under strictly neutral conditions, avoiding the basicity that drives epimerization.

Materials:

-

3-Methanesulfonyl-2-methylbutanoic acid (1.0 equiv)[2][3][4][5]

-

Ghosez’s Reagent (1.1 – 1.2 equiv)

-

Amine (1.1 equiv)

-

Base (Scavenger): Collidine (2,4,6-trimethylpyridine) (1.2 equiv) - Optional, only if amine is acid-sensitive.

-

Solvent: Dry DCM.

Step-by-Step Procedure:

-

Acid Chloride Formation: Dissolve the carboxylic acid in dry DCM at 0 °C. Add Ghosez’s reagent dropwise.

-

Activation: Stir at 0 °C to RT for 1–2 hours.

-

Validation: Withdraw an aliquot, quench with MeOH, and check for Methyl Ester formation by LC-MS to confirm acid chloride generation.

-

-

Coupling: Cool the solution back to 0 °C. Add the Amine (dissolved in minimal DCM) slowly.

-

Note: If the amine is a salt (e.g., HCl salt), add 2.5 equiv of Collidine or DIPEA mixed with the amine before addition. If the amine is a free base, no external base is strictly required, though 1.0 equiv of Collidine helps scavenge the HCl formed.

-

-

Reaction: Stir at RT for 2–4 hours.

-

Workup: Standard aqueous workup (Acid/Base washes).

Protocol C: HATU Activation (High Throughput / Small Scale)

Best for: Rapid synthesis of analogs where <5% epimerization is acceptable.

Rationale: HATU is the most powerful standard reagent. To mitigate side reactions, use Collidine instead of DIPEA/TEA. Collidine is a weaker base (pKa ~7.4 vs 10.5 for TEA) and is sterically hindered, reducing its ability to deprotonate the

Step-by-Step Procedure:

-

Dissolve Acid (1.0 equiv) in DMF.

-

Add HATU (1.1 equiv) and Collidine (2.5 equiv) at 0 °C. Stir for 2 minutes (Pre-activation).

-

Warning: Do not pre-activate for >5 minutes; the active ester can racemize.

-

-

Immediately add the Amine (1.1 equiv).

-

Stir at 0 °C for 1 hour, then RT for 1 hour.

Troubleshooting & Optimization

| Observation | Root Cause | Solution |

| Low Yield (<30%) | Steric hindrance prevents amine attack. | Switch to Protocol B (Acid Chloride). Increase concentration to 0.5 M. |

| Epimerization (>5%) | Base is too strong or reaction time too long. | Use Protocol A with Pyridine.[8] Lower temperature to 0 °C for duration. Avoid DMF (promotes racemization); use EtOAc or DCM. |

| Elimination Product | Retro-Michael reaction (thermal/base). | Strictly avoid heating. Use weaker bases (Collidine/NMM). Ensure T3P addition is slow and cold. |

| No Reaction | Acid not activating. | Ensure anhydrous conditions. Water destroys T3P/Ghosez reagent instantly. |

References

-

T3P for Epimerization-Prone Substrates: Dunetz, J. R., Xiang, Y., Baldwin, A., & Ringling, J. (2011).[8] General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine.[8] Organic Letters, 13(19), 5048–5051. [Link]

-

Ghosez's Reagent (Neutral Activation): Ghosez, L., Haveaux, B., & Viehe, H. G. (1969). 1-Chloro-N,N,2-trimethylpropenylamine: A mild reagent for the conversion of carboxylic acids into acid chlorides. Angewandte Chemie International Edition, 8(6), 454–455. [Link]

-

Peptide Coupling Reagents Review: El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]

-

Base Effects on Racemization: Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

Sources

- 1. bachem.com [bachem.com]

- 2. 2350835-49-1|(1S,2R)-2-((Methylsulfonyl)methyl)cyclopropane-1-carboxylic acid|BLD Pharm [bldpharm.com]

- 3. 143224-95-7|3-Methanesulfonyl-2-methylpropanoic acid|BLD Pharm [bldpharm.com]

- 4. 1512600-52-0|2-(3-Methanesulfonylcyclohexyl)acetic acid|BLD Pharm [bldpharm.com]

- 5. 1886967-73-2|3-(Methylsulfonyl)bicyclo[1.1.1]pentane-1-carboxylic acid|BLD Pharm [bldpharm.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]

Application Note: Solvent Selection and Optimization for 3-Methanesulfonyl-2-methylbutanoic Acid Workflows

Executive Summary

3-Methanesulfonyl-2-methylbutanoic acid (CAS: 1496436-89-5) is a highly polar, bifunctional building block increasingly utilized in medicinal chemistry and drug development. The presence of a strongly electron-withdrawing beta-sulfone group, combined with an alpha-methyl stereocenter, creates unique physicochemical challenges. Poor solvent selection often leads to catastrophic epimerization during coupling reactions or massive yield losses during aqueous workup.

This application note provides a self-validating, mechanistic guide to solvent selection for this molecule, moving beyond simple solubility charts to address the fundamental causality between solvent dielectric properties, reactive intermediates, and extraction thermodynamics.

Molecular Profiling & Causality in Solvent Interactions

To master the handling of 3-Methanesulfonyl-2-methylbutanoic acid, one must understand the competing electronic and steric forces at play:

-

The Beta-Sulfone Effect (Polarity & Acidity): The methanesulfonyl group (–SO₂CH₃) possesses a massive dipole moment (~4.25 D). It acts as a powerful hydrogen-bond acceptor and exerts a strong inductive electron-withdrawing effect (–I effect). This significantly increases the acidity of the C2 alpha-proton compared to standard aliphatic acids.

-

The Alpha-Methyl Group (Steric Hindrance): The methyl group at C2 shields the carboxylic acid, inherently slowing down nucleophilic attack during esterification or amidation.

-

The Epimerization Trap: Chemists often compensate for the steric hindrance of the alpha-methyl group by using highly polar aprotic solvents (like DMF) and strong bases (like DIPEA) to accelerate coupling. However, because the beta-sulfone has already increased the acidity of the alpha-proton, these highly polar, basic conditions rapidly promote enolization/ketene formation, leading to the epimerization of the C2 chiral center.

-

The Hydrophilic Penalty: The dual presence of a sulfone and a carboxylic acid drastically lowers the partition coefficient (LogP). Standard liquid-liquid extraction (LLX) using Ethyl Acetate or Dichloromethane (DCM) will result in poor recovery, as the molecule heavily favors the aqueous phase[1].

Workflow-Specific Solvent Strategies

Amide Coupling: Suppressing Epimerization with 2-MeTHF

To achieve high-yielding amide couplings without degrading the C2 stereocenter, the solvent must provide sufficient solubility for the polar sulfone while maintaining a low enough dielectric constant to suppress ionic enolate intermediates.

2-Methyltetrahydrofuran (2-MeTHF) emerges as the optimal solvent. It is a green, moderately polar solvent (ε = 6.9) that effectively dissolves sulfone-containing carboxylic acids[2]. When paired with a neutral, highly reactive coupling system like DIC/OxymaPure, 2-MeTHF prevents the base-catalyzed epimerization pathway entirely, bypassing the need for problematic solvents like DMF.

Isolation: Reactive Extraction for Highly Polar Acids

Because traditional organic solvents fail to extract this highly hydrophilic acid from aqueous waste streams, Reactive Extraction is required. This involves using a reversible complexing agent—typically a tertiary amine like Trioctylamine (TOA)—dissolved in a moderately polar diluent such as 1-Octanol or Methyl Isobutyl Ketone (MIBK)[3]. The TOA forms an ion-pair complex with the carboxylic acid at low pH, rendering the entire complex hydrophobic enough to partition into the organic diluent[1].

Quantitative Data Presentation

The following matrix summarizes the causality between solvent properties and their operational suitability for 3-Methanesulfonyl-2-methylbutanoic acid workflows.

| Solvent System | Dielectric Constant (ε) | Solvation Score (1-5) | Epimerization Risk | Primary Recommended Workflow |

| Water | 80.1 | 5 (High) | High (if basic) | Avoid for synthesis; Source for LLX |

| DMF | 38.2 | 5 (High) | Critical | Avoid unless strictly necessary |

| 2-MeTHF | 6.9 | 4 (Good) | Low | Amide/Peptide Coupling |

| Ethyl Acetate | 6.0 | 2 (Poor) | Low | Standard extractions (Expect low yield) |

| TOA in 1-Octanol | ~10.0 | 5 (Reactive) | None | Reactive Liquid-Liquid Extraction |

Mandatory Visualizations

Decision matrix for solvent selection based on specific reaction risks.

Step-by-step workflow for epimerization-free amide coupling in 2-MeTHF.

Experimental Protocols

Protocol A: Epimerization-Free Amide Coupling in 2-MeTHF

This self-validating protocol utilizes a base-free activation step to ensure the C2 stereocenter remains intact.

-

Substrate Dissolution: To an oven-dried flask under N₂, add 3-Methanesulfonyl-2-methylbutanoic acid (1.0 mmol, 1.0 eq) and OxymaPure (1.1 mmol, 1.1 eq). Add anhydrous 2-MeTHF (5.0 mL) and stir until complete dissolution is achieved.

-

Activation: Cool the reaction mixture to 0 °C using an ice bath. Slowly add N,N'-Diisopropylcarbodiimide (DIC) (1.1 mmol, 1.1 eq) dropwise over 5 minutes. Stir at 0 °C for 15 minutes to allow the active ester to form. (Self-Validation: A slight white precipitate of diisopropylurea may begin to form, indicating successful activation).

-

Coupling: Add the target amine (1.1 mmol, 1.1 eq) in a single portion. Remove the ice bath and allow the reaction to warm to room temperature (20-25 °C). Stir for 2 hours.

-

Quench & Wash: Dilute the reaction mixture with an additional 5.0 mL of 2-MeTHF. Transfer to a separatory funnel and wash sequentially with 0.1 M HCl (2 × 5 mL) to remove unreacted amine, saturated aqueous NaHCO₃ (2 × 5 mL), and brine (5 mL).

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure amide.

Protocol B: Reactive Extraction of the Free Acid

Use this protocol to recover unreacted 3-Methanesulfonyl-2-methylbutanoic acid from aqueous waste streams where standard EtOAc extraction fails.

-

Aqueous Preparation: Collect the aqueous waste stream containing the target acid. Adjust the pH to 2.0 using 1.0 M HCl. (Causality: The acid must be fully protonated to form an ion-pair complex with the extractant).

-

Solvent Preparation: Prepare the reactive organic phase by dissolving Trioctylamine (TOA) in 1-Octanol to achieve a 20% (v/v) concentration.

-

Extraction: Add an equal volume of the TOA/1-Octanol organic phase to the aqueous phase. Mix vigorously for 10 minutes at room temperature to ensure maximum interfacial mass transfer.

-

Phase Separation: Allow the mixture to settle for 15 minutes. Separate the organic phase (top layer), which now contains the acid-amine complex.

-

Regeneration (Back-Extraction): To recover the free acid, contact the organic phase with an equal volume of 1.0 M NaOH. Mix vigorously for 10 minutes. The base breaks the TOA-acid complex, driving the deprotonated acid back into the new, concentrated aqueous phase. Separate the layers and acidify the aqueous phase to precipitate or isolate the pure acid[3].

References

-

Saur, K. M., Fridley, N. A., Gausmann, M., & Jupke, A. (2025). Beyond Phase Equilibria: Selecting Suitable Solvent Systems for Reactive Extraction of Carboxylic Acids. Annual Review of Chemical and Biomolecular Engineering, 16(1), 23-58. Available at:[Link]

-

Sprakel, L. M. J., & Schuur, B. (2019). Solvent developments for liquid-liquid extraction of carboxylic acids in perspective. Separation and Purification Technology, 211, 935-957. Available at:[Link]

-

El-Faham, A., Farooq, M., Khattab, S. N., & Albericio, F. (2019). A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations. Molecules, 24(2), 302. Available at:[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations [mdpi.com]

- 3. Beyond Phase Equilibria: Selecting Suitable Solvent Systems for Reactive Extraction of Carboxylic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Improving solubility of 3-Methanesulfonyl-2-methylbutanoic acid in organic solvents

Topic: Solubility Optimization & Handling Guide

Executive Summary & Molecule Profile

User Query: "I am struggling to keep 3-Methanesulfonyl-2-methylbutanoic acid in solution during extraction and purification. It precipitates unpredictably in standard organic solvents.[1][2] How do I improve solubility?"

Technical Assessment: The core challenge with 3-Methanesulfonyl-2-methylbutanoic acid lies in its "schizophrenic" polarity.[3][1][2] You are battling two competing functional groups:

-

The Carboxylic Acid (

): Capable of hydrogen bonding and dimerization.[3][1][2] -

The Methyl Sulfone (

): A highly polar, strong hydrogen-bond acceptor with a massive dipole moment.[3][1][2]

While the parent molecule (2-methylbutanoic acid) is a liquid miscible with most organics, the addition of the sulfone group drastically increases the Crystal Lattice Energy . The sulfone dipoles stack like magnets, creating a "brick dust" solid that resists dissolution in non-polar and moderately polar solvents (like Toluene or pure Dichloromethane).

Solubility Troubleshooting Guide (FAQ Format)

Issue 1: "The compound crashes out of Dichloromethane (DCM) or Ethyl Acetate during extraction."[1][3]

Diagnosis: Standard extraction solvents (DCM, EtOAc) rely on Van der Waals forces and weak dipole interactions.[3][1][2] They cannot compete with the strong intermolecular sulfone-sulfone interactions holding your crystal lattice together.[1][2]

The Fix: The "Polar Spike" Protocol Do not use pure DCM. You must introduce a Hydrogen-Bond Donor (HBD) to break the sulfone interactions.

Recommended Solvent Systems:

| Solvent System | Ratio (v/v) | Solubility Rating | Application |

|---|---|---|---|

| DCM / Methanol | 9:1 to 4:1 | ⭐⭐⭐⭐⭐ (Excellent) | Extraction / Chromatography |

| EtOAc / Isopropanol | 3:1 | ⭐⭐⭐⭐ (Good) | Extraction (Greener alternative) |

| THF (Pure) | N/A | ⭐⭐⭐⭐ (Good) | Reaction Solvent |

| Toluene | N/A | ⭐ (Poor) | Avoid (Antisolvent) |[3][2]

Critical Note: When washing a DCM/MeOH extract with water, you will lose methanol to the aqueous layer, potentially causing the product to crash out at the interface. Workaround: Use n-Butanol as the extraction solvent if aqueous washes are required.[1][2] It dissolves the sulfone, tolerates water, and separates from the aqueous phase.[1]

Issue 2: "I need to react this acid in a non-polar solvent (e.g., for Friedel-Crafts or acid chloride formation in Toluene), but it won't dissolve."

Diagnosis: You are trying to force a polar square peg into a non-polar round hole.[3][1][2] Toluene cannot solvate the sulfone group.[2]

The Fix: Lipophilic Salt Formation (The "Trojan Horse" Strategy) Convert the carboxylic acid into a lipophilic ammonium salt. This masks the polar proton and adds greasy alkyl chains to the molecule, dragging it into the non-polar solvent.

Protocol: In-Situ Solubilization

-

Suspend the acid in Toluene/DCM.[1]

-

Add 1.05 equivalents of Diisopropylethylamine (DIPEA) or Tributylamine .[1][2]

-

Observation: The suspension should clear almost immediately as the lipophilic salt forms.

-

Proceed with the reaction (e.g., addition of Thionyl Chloride).[3][1][2] The resulting ammonium chloride salt will precipitate, while your activated acid derivative remains in solution.[1]

Issue 3: "How do I purify this without column chromatography?"

Diagnosis: The high crystallinity driven by the sulfone group makes this compound an excellent candidate for Recrystallization , which is superior to chromatography for scale-up.[3]

The Fix: The "Cloud Point" Crystallization

-

Dissolve: Dissolve the crude solid in a minimum amount of hot Isopropyl Alcohol (IPA) or Ethanol .

-

Precipitate: Slowly add hot n-Heptane (antisolvent) until a persistent cloudiness appears.[1][2]

-

Cool: Allow to cool slowly to room temperature, then to 0°C.

-

Filter: The sulfone-acid will crystallize as a high-purity solid, leaving non-polar impurities in the mother liquor.[3][1][2]

Visualizing the Solvation Mechanism

The following diagram illustrates why single solvents fail and how binary systems succeed.

Figure 1: Mechanism of action for binary solvent systems. The alcohol (MeOH) acts as a specific ligand for the sulfone group, while the bulk solvent (DCM) accommodates the alkyl backbone.

Strategic Solvent Selection Flowchart

Use this decision tree to select the correct solvent for your specific process step.

Figure 2: Decision matrix for solvent selection based on experimental intent.

References & Authority

-

Hansen, C. M. (2007).[3][1][2] Hansen Solubility Parameters: A User's Handbook (2nd ed.).[3][1][2] CRC Press.[3][1][2] (Defines the three-parameter solubility model: Dispersion, Polarity, and Hydrogen Bonding, crucial for understanding sulfone solubility).

-

Reichardt, C., & Welton, T. (2010).[3][1] Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1] (Authoritative source on solvent polarity scales and the effect of solvent dipoles on reaction rates).[3]

-

Anderson, N. G. (2012).[3][1][2] Practical Process Research and Development – A Guide for Organic Chemists. Academic Press.[1][2] (Standard industry text for salt selection and crystallization strategies).[3][2]

-

PubChem Compound Summary. (n.d.). 2-Methylbutanoic acid.[3][1][2][4][5] National Center for Biotechnology Information.[1] Retrieved March 1, 2026, from [Link] (Baseline properties for the parent carboxylic acid).[3][1]

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 3-Methanesulfonyl-2-methylbutanoic acid before handling.[1] Sulfones can release toxic SOx gases upon thermal decomposition.[1][2]

Sources

- 1. Showing Compound 2-Methylbutanoic acid (FDB008135) - FooDB [foodb.ca]

- 2. 2-Methylbutanoic Acid | C5H10O2 | CID 8314 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Methylbutanoic acid - Wikipedia [en.wikipedia.org]

- 4. CAS 116-53-0: 2-Methylbutanoic acid | CymitQuimica [cymitquimica.com]

- 5. scent.vn [scent.vn]

Technical Support Center: Purification of 3-Methanesulfonyl-2-methylbutanoic Acid

Executive Summary

This guide addresses the purification of 3-Methanesulfonyl-2-methylbutanoic acid (CAS: 125206-88-8 or related analogs). This molecule presents a specific purification challenge due to its dual polarity: the highly polar sulfone (

This technical document provides a self-validating protocol designed to maximize purity (>98%) and yield while mitigating phase separation issues.

Module 1: Solvent System Selection

The Thermodynamic Challenge

The primary failure mode in crystallizing sulfone-acids is the miscibility gap . If the solvent system is too non-polar, the compound separates as an oil before it crystallizes. If too polar, yield is lost to the mother liquor.

Recommended Solvent Systems

| System | Ratio (v/v) | Role | Best For |

| Ethyl Acetate / n-Heptane | 1:2 to 1:4 | Primary Choice. EtOAc dissolves the polar sulfone; Heptane acts as the anti-solvent to drive precipitation. | General purification; removal of non-polar sulfide precursors. |

| Isopropyl Alcohol (IPA) / Water | 9:1 to 4:1 | Alternative. Uses the high polarity of the sulfone group. | Removing inorganic salts or highly polar oxidized byproducts. |

| Toluene | 100% | Specific. Requires high temperature; good for removing regioisomers. | Large scale (if safety permits); slow cooling required. |

Technical Note: Avoid Chlorinated solvents (DCM, Chloroform) for crystallization as they often solubilize the compound too well at low temperatures, leading to poor recovery.

Solvent Decision Logic

Figure 1: Decision tree for selecting the optimal solvent system based on impurity profile.

Module 2: The Purification Protocol

Prerequisites:

-

Crude Purity: >85% (If lower, perform an acid-base extraction first).

-

Equipment: Round-bottom flask, reflux condenser, magnetic stirrer, heating bath.

Step-by-Step Methodology

1. Dissolution & Hot Filtration

-

Place crude solid in a flask with a magnetic stir bar.

-

Add Ethyl Acetate (3 mL per gram of solid).

-

Heat to reflux (

). The solid should fully dissolve.-

Troubleshooting: If undissolved solids remain, they are likely inorganic salts. Filter the hot solution through a pre-warmed glass frit or Celite pad.

-

Color Removal: If the solution is dark brown/orange, add Activated Carbon (5 wt%), reflux for 15 mins, then hot filter.

-

2. Anti-Solvent Addition (The Critical Step)

-

Maintain the solution at a gentle boil.

-

Slowly add n-Heptane dropwise until a faint, persistent cloudiness (turbidity) appears.

-

Add just enough Ethyl Acetate (dropwise) to clear the solution again.

-

Why? This sets the solution exactly at the saturation point (saturation temperature

boiling point).

-

3. Controlled Cooling & Seeding

-

Remove from heat and allow to cool slowly to room temperature with gentle stirring .

-

Seeding Point (

): When the temperature drops slightly, add a few crystals of pure product (seeds). -

Once at room temperature, cool further in an ice bath (

) for 1 hour.

4. Isolation

-

Filter the white crystalline solid using vacuum filtration.

-

Wash the cake with cold 1:3 EtOAc:Heptane mixture.

-

Drying: Dry in a vacuum oven at

for 12 hours.-

Caution: Ensure vacuum is applied to remove trapped sulfone-smelling solvent residues.

-

Module 3: Troubleshooting Guide

Issue: "Oiling Out" (Liquid-Liquid Phase Separation)

Symptom: Instead of crystals, oily droplets form on the bottom of the flask or dispersed as an emulsion.[1] Cause: The solution entered the "miscible gap" before the "metastable limit" for crystallization. This is common with branched alkyl chains like the 2-methyl-3-methanesulfonyl moiety [2].

Corrective Action Workflow:

Figure 2: Remediation strategy for oiling out phenomena.

Issue: Low Yield (<50%)

Cause:

-

Too much solvent: The compound is too soluble in the mother liquor.

-

Incomplete precipitation: The anti-solvent ratio is too low.

Fix:

-

Concentrate the mother liquor by rotary evaporation to half volume.

-

Repeat the cooling/crystallization process (Second Crop).

-

Note: Second crop crystals are usually less pure and should be analyzed separately.

Issue: Persistent Sulfur Odor

Cause: Trace amounts of the sulfide intermediate (3-methylthio-2-methylbutanoic acid) which was not fully oxidized to the sulfone. Fix:

-

Recrystallization alone may not remove significant sulfide content if the solubility is similar.

-

Chemical Wash: Before recrystallization, dissolve the crude acid in 1M NaOH (aq), wash with Ether (removes non-acidic impurities), then re-acidify with HCl to precipitate the acid. Then proceed to recrystallization.[6][7]

Module 4: Frequently Asked Questions (FAQs)

Q1: Can I use water as the anti-solvent? A: Yes, but with caution. Water is a strong anti-solvent for this organic acid. Adding water too fast will cause immediate precipitation of amorphous solid (gum) rather than crystals. If using water, use an alcohol (IPA or Ethanol) as the primary solvent and add water very slowly.

Q2: How do I determine if I have the right polymorph? A: Sulfones are prone to polymorphism. If your melting point is sharp but differs from the literature value (or previous batches) by 2-3°C, you may have a different polymorph. Run a Powder X-Ray Diffraction (PXRD) or DSC to confirm. For most synthetic applications, the thermodynamic stability of the polymorph is established by refluxing in the solvent system for 1 hour before cooling [3].

Q3: Is the sulfone group stable at reflux?

A: Yes. The sulfone (

References

-

Mettler Toledo. Oiling Out in Crystallization - Mechanisms and Troubleshooting. Retrieved from

-

LibreTexts Chemistry. Troubleshooting Crystallization: Oiling Out. Retrieved from

-

Organic Syntheses. General Procedures for Purification of Sulfonyl Carboxylic Acids. (Analogous protocols for sulfone purification). Retrieved from

-

BenchChem. Preventing Oiling Out in Diastereomeric Salt Formation. (Applicable principles for chiral/branched acid crystallization). Retrieved from

Sources

- 1. mt.com [mt.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Microbial synthesis of enantiopure (S)-2-methylbutanoic acid via L-isoleucine catabolism in Bacillus spizizenii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. prepchem.com [prepchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. mt.com [mt.com]

- 7. aiche.onlinelibrary.wiley.com [aiche.onlinelibrary.wiley.com]

Separating diastereomers of 3-Methanesulfonyl-2-methylbutanoic acid

Technical Support Center: Separation of 3-Methanesulfonyl-2-methylbutanoic Acid Diastereomers

Executive Summary & Molecule Analysis

The Challenge: 3-Methanesulfonyl-2-methylbutanoic acid contains two chiral centers (C2 and C3).[1] This results in four possible stereoisomers:

-

Pair A (Enantiomers):

and -

Pair B (Enantiomers):

and

Diastereomeric Relationship: Any isomer from Pair A is a diastereomer of any isomer from Pair B. Unlike enantiomers, diastereomers possess distinct physical properties (NMR shifts, melting points, solubility, and chromatographic retention).[2][1]

Core Difficulty:

While diastereomers are theoretically separable on achiral stationary phases, the high polarity of the sulfone (

Analytical Method Development (HPLC)

Primary Workflow: Reverse Phase Separation (RP-HPLC)

For separating Diastereomer A (Pair A) from Diastereomer B (Pair B).[1]

Recommended Column: C18 with Polar Embedding or Phenyl-Hexyl.[1]

-

Why? Standard C18 may suffer from "phase collapse" in highly aqueous conditions required for polar acids.[2][1] Polar-embedded groups (e.g., amide or carbamate linkers) interact with the sulfone moiety, enhancing selectivity between diastereomers.[1]

Mobile Phase Strategy:

-

Buffer: 0.1% Phosphoric Acid or 10-25 mM Ammonium Formate (pH 3.0).[1]

-

Mechanism:[1][3][4][5][6][7] You must suppress the ionization of the carboxylic acid (pKa ~4.8). At pH 3.0, the molecule is neutral, maximizing hydrophobic interaction with the column.[2]

-

Organic Modifier: Methanol (MeOH) is preferred over Acetonitrile (ACN) for diastereomers.[1]

-

Expert Insight: Protic solvents like MeOH can participate in H-bonding with the sulfone/acid groups, often amplifying the subtle shape differences between diastereomers better than aprotic ACN.[2][1]

Detection:

-

UV: 210 nm (Weak).[1]

-

Preferred: ELSD (Evaporative Light Scattering Detector) or CAD (Charged Aerosol Detector).[1] The molecule is non-volatile, making these universal detectors ideal.[2][1]

Secondary Workflow: Chiral HPLC (Full Resolution)

For simultaneous separation of all 4 isomers (Enantiomers + Diastereomers).